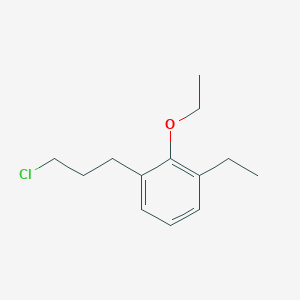
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene typically involves the alkylation of 2-ethoxy-3-ethylbenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The use of catalysts, such as zeolites or metal oxides, can enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products Formed
Nucleophilic Substitution: Products include 1-(3-azidopropyl)-2-ethoxy-3-ethylbenzene, 1-(3-thiocyanatopropyl)-2-ethoxy-3-ethylbenzene, and 1-(3-methoxypropyl)-2-ethoxy-3-ethylbenzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-3-ethylbenzaldehyde, 1-(3-chloropropyl)-2-ethoxy-3-ethylacetophenone, and 1-(3-chloropropyl)-2-ethoxy-3-ethylbenzoic acid.
Reduction: Products include 1-(3-propyl)-2-ethoxy-3-ethylbenzene.
科学研究应用
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene depends on its specific application
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids. Its interaction with these targets can modulate their activity, leading to biological effects.
Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. Its effects on these pathways can result in therapeutic or toxicological outcomes.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-2-methoxy-3-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-2-ethoxy-3-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Chloropropyl)-2-ethoxy-4-ethylbenzene: Similar structure but with the ethyl group in a different position on the benzene ring.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene is unique due to the specific arrangement of its substituents. This arrangement can influence its reactivity, physical properties, and biological activity. The presence of both ethoxy and ethyl groups on the benzene ring, along with the 3-chloropropyl group, provides a distinct chemical profile that can be exploited in various applications.
属性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-2-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-11-7-5-8-12(9-6-10-14)13(11)15-4-2/h5,7-8H,3-4,6,9-10H2,1-2H3 |
InChI 键 |
KMOFOQSRWQVLFV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CCCCl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


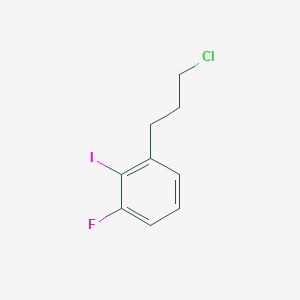
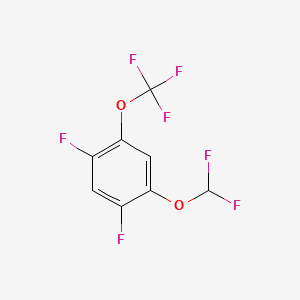
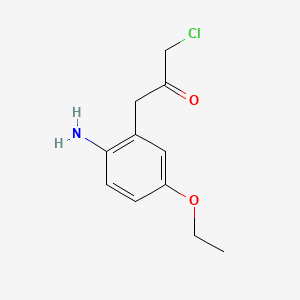
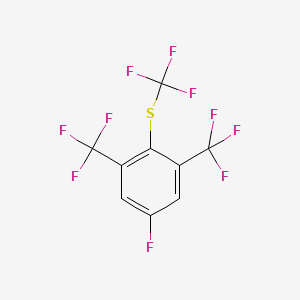
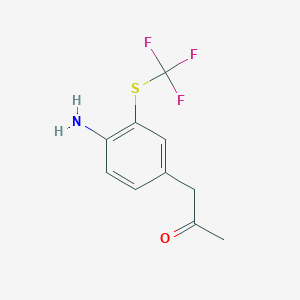

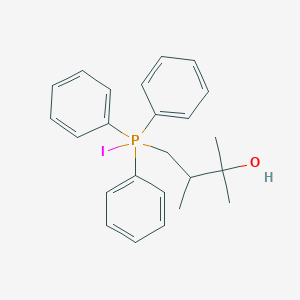
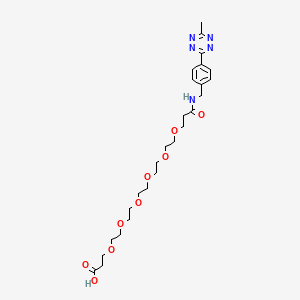
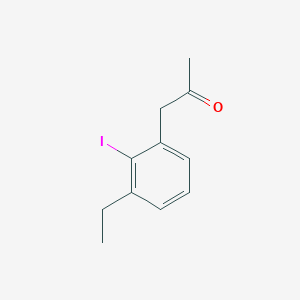

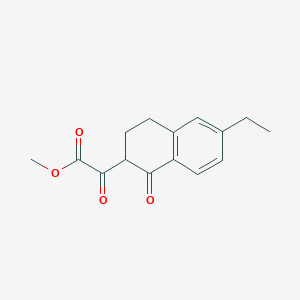
![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
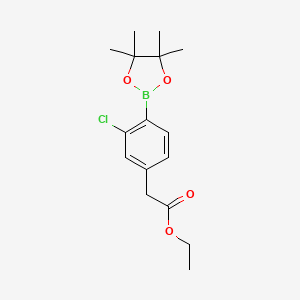
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)
